Cas no 652997-67-6 (2-Propenoic acid, 3-(4-cyano-2-nitrophenyl)-, ethyl ester, (2E)-)

2-Propenoic acid, 3-(4-cyano-2-nitrophenyl)-, ethyl ester, (2E)- is an α,β-unsaturated ester with a conjugated nitrophenyl and cyano substituent. This compound exhibits strong electron-withdrawing properties due to its nitro and cyano functional groups, making it a valuable intermediate in organic synthesis, particularly for Michael additions and cyclization reactions. The (2E)-configuration ensures structural rigidity, enhancing reactivity in polymerizable systems or as a precursor for heterocyclic frameworks. Its ethyl ester group improves solubility in organic solvents, facilitating handling in synthetic applications. The compound’s unique electronic structure also suggests potential utility in materials science, such as nonlinear optical materials or photoactive coatings. Storage under inert conditions is recommended due to its sensitivity to light and moisture.
2-Propenoic acid, 3-(4-cyano-2-nitrophenyl)-, ethyl ester, (2E)- structure
652997-67-6 structure
Product Name:2-Propenoic acid, 3-(4-cyano-2-nitrophenyl)-, ethyl ester, (2E)-
CAS No:652997-67-6
MF:C12H10N2O4
MW:246.218802928925
MDL:MFCD30185066
CID:400786
PubChem ID:13697646
Update Time:2025-05-28

2-Propenoic acid, 3-(4-cyano-2-nitrophenyl)-, ethyl ester, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(4-cyano-2-nitrophenyl)-, ethyl ester, (2E)-
    • ethyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate
    • W11947
    • ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate
    • BS-41910
    • ETHYL (E)-3-(4-CYANO-2-NITROPHENYL)ACRYLATE
    • CS-0036650
    • CBB99767
    • 652997-67-6
    • W19651
    • Ethyl 3-(4-cyano-2-nitrophenyl)acrylate
    • Ethyl3-(4-cyano-2-nitrophenyl)acrylate
    • (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate
    • 104291-52-3
    • MDL: MFCD30185066
    • Inchi: 1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3/b6-5+
    • InChI Key: WMFKQJPKYJSLNX-AATRIKPKSA-N
    • SMILES: O(C(/C=C/C1C=CC(C#N)=CC=1[N+](=O)[O-])=O)CC

Computed Properties

  • Exact Mass: 246.0641
  • Monoisotopic Mass: 246.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 95.9Ų

Experimental Properties

  • PSA: 93.23

2-Propenoic acid, 3-(4-cyano-2-nitrophenyl)-, ethyl ester, (2E)- Pricemore >>

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